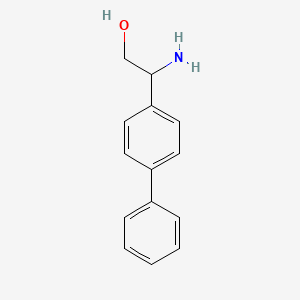

2-Amino-2-(4-phenylphenyl)ethan-1-OL

Description

Contextualization within the Chemistry of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds that have garnered substantial attention in asymmetric synthesis. researchgate.netgoogle.com Their value stems from the presence of two adjacent stereocenters and functional groups—an amine and a hydroxyl group—which can be exploited for a wide range of chemical transformations. These motifs are integral components of numerous natural products and pharmaceuticals, serving as crucial building blocks and chiral auxiliaries. chemicalbook.comechemi.comhmdb.ca The synthesis of enantiomerically pure 1,2-amino alcohols is a key challenge and a major focus in organic synthesis, with various strategies developed, including catalytic asymmetric hydrogenation and transfer hydrogenation reactions. hmdb.ca

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis and Materials Science

The biphenyl moiety, a core component of 2-Amino-2-(4-phenylphenyl)ethan-1-ol, is a highly important structural motif in contemporary chemistry. researchgate.net Biphenyl scaffolds are prevalent in a diverse array of applications, from medicinal chemistry to materials science. In drug discovery, the biphenyl unit is a recognized pharmacophore found in numerous therapeutic agents. rsc.orguq.edu.au Its rigid, well-defined geometry allows for precise positioning of functional groups, which is critical for molecular recognition and binding to biological targets. In materials science, biphenyl-containing molecules are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties. researchgate.net The functionalization of biphenyl scaffolds is an active area of research, with methods for selective C-H activation and cross-coupling reactions continually being developed to create novel and complex molecules. chemicalbook.com

Overview of Advanced Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues. Based on the known applications of related chiral amino alcohols and biphenyl compounds, this molecule is a promising candidate for:

Asymmetric Catalysis: It can potentially serve as a chiral ligand for metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The biphenyl group can influence the steric and electronic environment of the catalytic center, potentially leading to high enantioselectivity.

Pharmaceutical Intermediates: The compound could be a valuable building block for the synthesis of complex chiral molecules with potential biological activity. The biphenyl moiety is a known feature in various drug candidates. rsc.org

Chiral Resolving Agents: The amino and alcohol groups provide sites for the formation of diastereomeric salts with racemic acids or other chiral compounds, enabling their separation. nih.gov

Materials Science: Incorporation of this chiral biphenyl amino alcohol into polymers or other materials could impart specific chiroptical properties, making them interesting for applications in chiral recognition and nonlinear optics.

Methodological Approaches in Investigating this compound

The investigation of a chiral compound like this compound involves a range of modern analytical techniques to determine its structure, purity, and chiral properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The spectra of biphenyl compounds show characteristic signals for the aromatic protons and carbons. chemicalbook.comrsc.orgchemicalbook.com For this compound, specific signals for the protons and carbons of the biphenyl system, as well as the ethan-1-ol backbone, would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The O-H and N-H stretching vibrations of the alcohol and amine groups typically appear as broad bands in the region of 3200-3500 cm⁻¹. youtube.com The C-O stretching of the alcohol and various C-H and C=C stretching and bending vibrations of the aromatic rings would also be observable. researchgate.netyoutube.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govacs.org

Chromatographic Methods for Chiral Analysis:

The separation of enantiomers is crucial for chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and powerful technique for this purpose. Various types of CSPs, such as those based on polysaccharides or cyclodextrins, can be used to resolve the enantiomers of chiral amino alcohols. mdpi.com

Physicochemical Properties:

Below is a table summarizing the kind of data that would be sought in the investigation of this compound, with some data for related compounds provided for context.

| Property | Description | Example Data for Related Compounds |

| Molecular Formula | The elemental composition of the molecule. | C₁₄H₁₅NO |

| Molecular Weight | The mass of one mole of the substance. | 213.28 g/mol |

| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 179811-74-6 (racemate), 1429184-14-4 ((2S)-enantiomer) |

| Physical State | The state of matter at standard conditions. | Solid |

| Melting Point | The temperature at which the solid form melts to become a liquid. | 142-144 °C for (1S,2R)-(+)-2-Amino-1,2-diphenylethanol chemicalbook.com |

| ¹H NMR | Provides information on the hydrogen atoms in the molecule. | Characteristic signals for aromatic and aliphatic protons. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Characteristic signals for aromatic and aliphatic carbons. |

| IR Spectroscopy | Identifies functional groups present in the molecule. | Broad O-H and N-H stretches (3200-3500 cm⁻¹), C-O stretch, aromatic C-H and C=C bands. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the molecular weight. |

| Chiral HPLC | Separates the enantiomers of the chiral compound. | Resolution of enantiomers on a chiral stationary phase. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGRSSFCCDTWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301354 | |

| Record name | β-Amino[1,1′-biphenyl]-4-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-74-6 | |

| Record name | β-Amino[1,1′-biphenyl]-4-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino[1,1′-biphenyl]-4-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 2 4 Phenylphenyl Ethan 1 Ol

Retrosynthetic Analysis and Precursor Identification for 2-Amino-2-(4-phenylphenyl)ethan-1-OL

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to suitable starting materials. amazonaws.com For this compound, this process reveals several strategic bond disconnections and key precursors.

Key Disconnections and Strategic Bond Formations

The structure of this compound, a 1,2-amino alcohol, suggests two primary retrosynthetic disconnections of the C1-C2 backbone. These disconnections help in identifying idealized fragments, or synthons, and their corresponding chemical reagents. amazonaws.com

C-N Bond Disconnection: This is one of the most common strategies for amino alcohols. Disconnecting the bond between the C2 carbon and the nitrogen atom leads to a C2 carbocation synthon and an ammonia (B1221849) equivalent. A practical chemical equivalent for this approach involves the ring-opening of an epoxide. This route identifies (4-phenylphenyl)oxirane as a key precursor, which can react with an amine source to form the target molecule.

C1-C2 Bond Disconnection: Disconnecting the carbon-carbon bond between the hydroxyl-bearing carbon (C1) and the amine-bearing carbon (C2) is another powerful strategy. This approach generates two synthons: a hydroxymethyl anion (⁻CH₂OH) and an α-amino carbocation (⁺CH(NH₂)(C₆H₄-C₆H₅)). A more practical application of this disconnection involves the reaction of a nucleophilic cyanide source with an imine derived from 4-phenylphenyl)methanimine , followed by reduction, a variant of the Strecker synthesis. Alternatively, it points towards the addition of a nitromethane (B149229) anion to 4-biphenylcarboxaldehyde , followed by reduction of the nitro group.

Functional Group Interconversion (FGI) based approach: A third strategy involves retrosynthetic functional group interconversion. The amino alcohol can be seen as the reduction product of an α-amino ketone. This leads to 2-amino-1-(4-phenylphenyl)ethanone as a direct precursor. This ketone itself can be synthesized from 2-bromo-1-(4-phenylphenyl)ethanone and an ammonia source.

These disconnections are summarized in the table below.

| Disconnection Strategy | Key Bond Cleaved | Precursor(s) Identified | Forward Synthetic Reaction |

| Epoxide Ring Opening | C2-N | (4-phenylphenyl)oxirane, Ammonia | Nucleophilic ring-opening |

| Strecker-type Synthesis | C1-C2 | 4-biphenylcarboxaldehyde, Amine, Cyanide source | Strecker amino acid synthesis |

| Nitroaldol (Henry) Reaction | C1-C2 | 4-biphenylcarboxaldehyde, Nitromethane | Henry reaction followed by nitro reduction |

| α-Amino Ketone Reduction | C=O (FGI) | 2-Amino-1-(4-phenylphenyl)ethanone | Ketone reduction |

Enantioselective Synthesis of this compound

Achieving enantiopure this compound is paramount for many of its potential applications. This is accomplished through enantioselective synthesis, which can be broadly categorized into chiral auxiliary-mediated methods and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed.

One conceptual approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a glyoxylic acid derivative of the biphenyl (B1667301) scaffold. wikipedia.org

Acylation: A chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with (4-phenylphenyl)glyoxyloyl chloride.

Diastereoselective Reduction: The resulting N-glyoxyloyl oxazolidinone possesses a ketone that can be diastereoselectively reduced. The steric hindrance of the auxiliary directs the hydride reagent to attack from a specific face, leading to a high diastereomeric excess of the corresponding α-hydroxy ester derivative.

Conversion and Removal: The α-hydroxy group can be converted to an amino group via an intermediate azide (B81097) or through a Mitsunobu reaction. Finally, the chiral auxiliary is cleaved hydrolytically to yield the enantiomerically enriched target molecule.

Another powerful method utilizes N-tert-butanesulfinamide, a versatile chiral auxiliary. nih.gov

Imine Formation: Condensation of 4-biphenylcarboxaldehyde with enantiopure (R)- or (S)-tert-butanesulfinamide produces the corresponding chiral N-sulfinyl imine.

Diastereoselective Addition: A nucleophile, such as the enolate of methyl acetate (B1210297), can be added to the imine. The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophile to the opposite face and establishing a new stereocenter with high diastereoselectivity.

Reduction and Cleavage: The ester group is then reduced to the primary alcohol, and the sulfinyl auxiliary is removed under mild acidic conditions to afford the chiral amino alcohol.

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often more atom-economical and efficient than using stoichiometric chiral auxiliaries. nih.govnih.gov

Metal-catalyzed asymmetric hydrogenation is a premier method for synthesizing chiral alcohols and amines. researchgate.netnih.gov A key strategy for this compound involves the asymmetric reduction of a prochiral ketone precursor.

Asymmetric Transfer Hydrogenation (ATH): This method uses a simple hydrogen source, like isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst.

Substrate: A suitable substrate is an α-amino ketone, such as 2-(tert-butoxycarbonylamino)-1-(4-phenylphenyl)ethanone.

Catalyst System: A common catalyst system is a Ruthenium(II) complex with a chiral diamine ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

Mechanism: The catalyst facilitates the stereoselective transfer of a hydride from the hydrogen donor to the ketone's carbonyl carbon, generating the chiral hydroxyl group with high enantioselectivity. The resulting protected amino alcohol can then be deprotected to yield the final product.

Asymmetric Hydrogenation with H₂: This approach uses molecular hydrogen and a chiral catalyst, often based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands.

Substrate: An alternative to the α-amino ketone is an enamide precursor, such as N-(1-(4-phenylphenyl)vinyl)acetamide.

Catalyst System: A well-known catalyst is a Rhodium complex with a chiral bisphosphine ligand, for example, (R,R)-DIPAMP. researchgate.net

Reaction: The hydrogenation of the enamide double bond creates the chiral amine center. Subsequent hydrolysis of the amide and reduction of a placeholder group would lead to the final product. A more direct route is the asymmetric hydrogenation of an α-amino ketone as described above, but using H₂ gas.

The table below summarizes these catalytic approaches.

| Catalytic Method | Precursor | Typical Catalyst System | Key Transformation |

| Asymmetric Transfer Hydrogenation | 2-(Boc-amino)-1-(4-phenylphenyl)ethanone | [RuCl₂(R,R)-TsDPEN] | Stereoselective reduction of ketone to hydroxyl group |

| Asymmetric Hydrogenation | N-(1-(4-phenylphenyl)vinyl)acetamide | [Rh(COD)((R,R)-DIPAMP)]BF₄ | Stereoselective hydrogenation of enamide C=C bond |

| Asymmetric Ketone Reduction | 1-(4-phenylphenyl)ethan-1-one | Noyori's Ru-BINAP/diamine catalyst | Asymmetric reduction to chiral 1-(4-phenylphenyl)ethan-1-ol, followed by FGI to amine |

These advanced methodologies provide a robust toolkit for the synthesis of specific enantiomers of this compound, enabling precise control over its stereochemistry, which is fundamental to its function in various scientific applications.

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino alcohols. This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. For the synthesis of this compound, organocatalytic strategies such as asymmetric Mannich reactions are particularly relevant. wisc.edu

In a typical approach, an aldehyde can be activated by a chiral amine catalyst, such as proline or its derivatives, to form a nucleophilic enamine. wisc.eduorganic-chemistry.org This enamine then reacts with an imine, generated in situ, to form the carbon-carbon bond necessary for the amino alcohol backbone. The stereochemical outcome of the reaction is dictated by the chiral environment created by the organocatalyst. wisc.edu Researchers have demonstrated that catalyst design, particularly the steric bulk of substituents on the catalyst, plays a crucial role in achieving high enantioselectivity. wisc.edu For instance, pyrrolidine-based catalysts with bulky trimethylsilyl (B98337) groups have shown improved performance in aminomethylation reactions, achieving high yields and enantiomeric excess (ee) values often exceeding 90%. wisc.edu

The reaction conditions, including the choice of solvent and the presence of additives, can also significantly influence the stereochemical outcome. These transformations represent a highly efficient pathway to access enantioenriched β-amino alcohols that are precursors to compounds like this compound.

Table 1: Representative Organocatalysts for Asymmetric Aminomethylation of Aldehydes Note: This table represents general findings for the synthesis of β-amino alcohols applicable to the target compound.

| Catalyst | Substrate Type | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|

| L-Proline | Aldehydes | Moderate-High | Moderate-High organic-chemistry.org |

| 2-Alkylpyrrolidines | Aldehydes | High | High wisc.edu |

| Cinchona Alkaloids | Michael Acceptors | High | Good-High nih.gov |

Ligand Design and Catalyst Optimization for Asymmetric Routes

The success of metal-catalyzed asymmetric synthesis hinges on the design of the chiral ligand that coordinates to the metal center. nih.gov The ligand's structure dictates the three-dimensional environment around the active site, thereby controlling the enantioselectivity of the reaction. For the synthesis of chiral amino alcohols, significant effort has been dedicated to developing and optimizing ligands for reactions like asymmetric hydrogenation, allylation, and various cross-coupling reactions. nih.gov

Key concepts in modern ligand design include:

C₂ Symmetry: Many highly effective ligands, such as BINAP and DuPhos, possess a C₂ axis of symmetry. This structural feature reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. nih.gov

Modularity and P,N-Ligands: More recent designs have focused on non-symmetrical, modular ligands, such as phosphinooxazolines (PHOX ligands). These P,N-ligands combine the properties of a soft phosphine donor and a hard nitrogen donor, allowing for fine-tuning of both steric and electronic properties to optimize catalyst performance for specific substrates. nih.gov

Mechanistic and Chemoinformatic Approaches: Catalyst optimization is increasingly guided by detailed mechanistic studies and computational modeling. researchgate.net Understanding the reaction pathway and the structure of the transition state allows for a more rational, rather than empirical, approach to ligand modification. Quantitative structure-selectivity relationship (QSSR) models, for example, can reveal important electronic and steric requirements for a ligand, accelerating the discovery of more effective catalysts. researchgate.net

For a target like this compound, a catalyst system for an asymmetric reaction would be optimized by screening a library of ligands and then rationally modifying the most promising candidates to enhance yield and enantioselectivity.

Biocatalytic Approaches for the Enantioselective Synthesis of this compound

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. researchgate.net Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net For the synthesis of chiral amino alcohols, several classes of enzymes are particularly effective.

Multi-enzyme cascades have been developed to convert simple, renewable feedstocks into valuable chiral molecules. nih.gov For example, a pathway starting from L-phenylalanine can produce enantiopure 2-phenylglycinol through a series of enzymatic steps. nih.gov A similar strategy could be adapted for this compound. Such a cascade might involve:

Oxidation: An alcohol dehydrogenase or a peroxygenase converts a racemic alcohol precursor into the corresponding ketone. nih.govresearchgate.net

Reductive Amination: A transaminase (ATA) or an amine dehydrogenase (AmDH) installs the amino group onto the ketone, creating the desired chiral amine center. nih.govnih.gov

Table 2: Key Enzyme Classes for Chiral Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Advantage |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | High enantioselectivity nih.govresearchgate.net |

| Amine Transaminase (ATA) | Asymmetric amination of ketones | Forms chiral amines directly nih.govnih.gov |

| Peroxygenase (UPO) | Enantioselective oxidation of alcohols | Deracemization of alcohol mixtures nih.govresearchgate.net |

Stereodivergent Synthesis of this compound Stereoisomers

Many bioactive molecules contain multiple contiguous stereocenters. The ability to access all possible stereoisomers of a compound is crucial for pharmaceutical development, as different stereoisomers can have vastly different biological activities. nih.gov Stereodivergent synthesis refers to strategies that allow for the selective formation of any chosen stereoisomer from a common starting material, typically by changing the catalyst or reagents. nih.govnih.gov

For an amino alcohol like this compound, which has two stereocenters, there are four possible stereoisomers. A powerful stereodivergent approach involves the sequential copper-hydride-catalyzed hydrosilylation and hydroamination of enals or enones. nih.govnih.gov This strategy allows for exceptional control over the product's stereochemistry by leveraging both catalyst control and the stereospecificity of the reactions. nih.gov By judiciously selecting the enantiomer of the chiral ligand for the copper catalyst in each step, one can predictably access any of the four diastereomers with high levels of diastereo- and enantioselectivity. nih.gov

Other strategies for the stereodivergent synthesis of vicinal amino alcohols include the ring-opening of vinylepoxides with either inversion or retention of stereochemistry, followed by further transformations. Such methodologies provide a unified and predictable route to construct libraries of stereoisomers, which is invaluable for structure-activity relationship studies.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic planning aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and E-Factor Analysis

Two key metrics for evaluating the "greenness" of a synthetic route are atom economy and the Environmental Factor (E-Factor).

Atom Economy calculates the efficiency with which atoms from the reactants are incorporated into the final desired product. jocpr.com A 100% atom economy means that all reactant atoms are found in the product, with no byproducts. jocpr.comrsc.org

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is zero. rsc.org

Synthetic routes for this compound can be designed to optimize these metrics. For example, addition reactions (like hydrogenations or Diels-Alder reactions) are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. jocpr.com The use of catalytic reagents, rather than stoichiometric ones, significantly reduces waste and lowers the E-Factor. csus.edu

Table 3: Hypothetical Green Metrics Comparison for Synthesis Routes

| Metric | "Classical" Route (e.g., multi-step with protecting groups) | "Green" Route (e.g., catalytic, one-pot) | Ideal Value |

|---|---|---|---|

| Atom Economy | Low-Moderate (~40-60%) | High (>80%) rsc.org | 100% jocpr.com |

| E-Factor | High (>10) | Low (<1) rsc.org | 0 rsc.org |

| Solvents Used | Multiple toxic organic solvents | Water or minimal/recyclable solvent | None |

Solvent-Free and Aqueous Reaction Conditions

A major source of waste in the chemical industry is the use of volatile organic solvents. Green chemistry promotes the use of safer alternatives, such as water, or the elimination of solvents altogether.

Aqueous Reaction Conditions: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Certain reactions, such as the Suzuki cross-coupling, can be adapted to run in aqueous media, which is relevant for synthesizing the biphenyl moiety of the target compound. researchgate.net Biocatalytic transformations are typically conducted in aqueous buffers, making them inherently green in this respect. semanticscholar.org

Solvent-Free Synthesis: Some reactions can be carried out by simply mixing and grinding the solid reactants, sometimes with gentle heating. cmu.edu This approach, known as mechanochemistry, eliminates the need for solvents entirely, leading to a significant reduction in waste and simplified product purification. cmu.edu For the synthesis of heterocyclic compounds related to the target molecule, efficient solvent-free or aqueous ethanol (B145695) procedures using catalysts at room temperature have been reported. researchgate.net

By adopting these advanced synthetic and green chemistry principles, the production of this compound can be achieved with high levels of precision, efficiency, and environmental responsibility.

Flow Chemistry and Continuous Processing for Efficient Synthesis of this compound

The synthesis of chiral amino alcohols, such as this compound, is a critical endeavor in pharmaceutical and materials science. Traditional batch processing, while historically significant, often presents challenges related to scalability, safety, and process control. In recent years, flow chemistry and continuous processing have emerged as powerful alternatives, offering significant advantages for the synthesis of complex chiral molecules. rsc.orgrsc.org This section explores the application of these advanced methodologies to the synthesis of this compound, focusing on the principles, potential advantages, and relevant research findings in the broader context of chiral amino alcohol synthesis.

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. researchgate.net This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. researchgate.netnih.gov For the synthesis of a chiral compound like this compound, where stereoselectivity is paramount, the enhanced control offered by flow reactors is particularly beneficial. nih.gov

One of the key strategies in the continuous flow synthesis of chiral amino alcohols is the use of immobilized catalysts or enzymes. acs.orgnih.gov Immobilization allows for the easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing contamination of the final product. nsf.gov This is a significant advantage over homogeneous catalysis in batch reactors, where catalyst removal can be a complex and costly process. For instance, chiral amino-alcohol functionalized resins have been successfully employed in packed-bed reactors for the continuous enantioselective addition of organometallic reagents to aldehydes, a reaction type that could be adapted for the synthesis of this compound. nih.govd-nb.info

Biocatalysis in continuous flow systems also presents a promising avenue for the synthesis of enantiomerically pure amino alcohols. nih.govacs.org Enzymes, such as transaminases and dehydrogenases, can exhibit high enantioselectivity under mild reaction conditions. frontiersin.orgnih.gov The integration of these biocatalysts into microreactor systems allows for efficient, multi-step enzymatic cascades. nih.gov For example, a two-step enzymatic synthesis of a chiral amino-triol has been successfully demonstrated in a continuous-flow microreactor system, highlighting the potential for constructing complex chiral molecules with high purity. nih.gov

The table below illustrates typical parameters and outcomes for the continuous flow synthesis of chiral amino alcohols, based on research into structurally related compounds. While specific data for this compound is not available in the public domain, these examples provide a strong indication of the potential performance of flow chemistry for its synthesis.

| Reaction Type | Catalyst/Enzyme | Reactor Type | Residence Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Enantioselective addition of diethylzinc (B1219324) to benzaldehyde | Immobilized chiral amino alcohol | Packed-bed reactor | N/A | High | >98 | nih.gov |

| Asymmetric hydrogenation of an α-amino ketone | Immobilized Rhodium complex | Falling-film microreactor | 3 min | High | Up to 99 | d-nb.info |

| Enzymatic kinetic resolution of a racemic alcohol | Immobilized Lipase | Packed-bed reactor | N/A | 47 | 99.8 (for S-alcohol) | d-nb.info |

| Two-step enzymatic synthesis of a chiral amino-triol | Transketolase and Transaminase | Cascading microreactors | Variable | Optimized | High | nih.gov |

The advantages of continuous processing extend beyond improved reaction control and catalyst handling. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is crucial for managing highly exothermic reactions and improving reaction rates. nih.gov This enhanced safety profile is a significant consideration, particularly in the pharmaceutical industry where process safety is paramount. Furthermore, the scalability of flow processes is often more straightforward than for batch reactions. Scaling up production in a flow system can be as simple as running the process for a longer duration or by "numbering up" – running multiple reactors in parallel. researchgate.net

Reactivity and Mechanistic Investigations of 2 Amino 2 4 Phenylphenyl Ethan 1 Ol

Reactivity Profiling of the Amino Moiety in 2-Amino-2-(4-phenylphenyl)ethan-1-ol

The primary amino group is a key center of reactivity, functioning as both a nucleophile and a base. Its reactivity is modulated by the electronic effects of the adjacent aromatic system.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and basic. The basicity, typically quantified by the pKa of its conjugate acid, is expected to be similar to other benzylic amines. The 4-phenylphenyl (biphenyl) substituent has a modest electronic influence, and its effect on the basicity of the amino group is generally considered to be minor. The nucleophilicity of the amine is crucial for its participation in reactions with a wide array of electrophiles. uni-muenchen.de In competitive reactions, the primary amine is generally a stronger nucleophile than the primary alcohol, particularly under neutral or basic conditions.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Related Amines Note: The pKa value for this compound is estimated based on structurally similar compounds.

| Compound | Structure | Approximate pKa of Conjugate Acid |

| 2-Phenylethan-1-amine | C₆H₅CH₂CH₂NH₂ | 9.8 |

| 2-Amino-1-phenylethan-1-ol | C₆H₅CH(OH)CH₂NH₂ | 9.2 |

| This compound | C₁₄H₁₅NO | 9.0 - 9.5 (Estimated) |

The nucleophilic nature of the amino group allows for straightforward functionalization through acylation, alkylation, and sulfonylation reactions.

N-Acylation: The selective acylation of the amino group can be achieved using acylating agents such as acyl chlorides or anhydrides. To favor N-acylation over O-acylation of the hydroxyl group, the reaction is typically performed under controlled temperature conditions, often between 0°C and 30°C. googleapis.com The use of a base, such as triethylamine, is common to neutralize the acid byproduct. Careful control of stoichiometry is essential, as excess acylating agent can lead to the formation of ester byproducts via O-acylation. googleapis.com

N-Alkylation: Alkylation of the nitrogen atom can be performed through several methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like hydrogen and a platinum-group metal catalyst, is an effective method for introducing alkyl groups. google.com Direct alkylation with alkyl halides is another common approach, often carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate to scavenge the resulting acid. mdpi.com

N-Sulfonylation: The amino group readily reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) to form stable sulfonamides. This reaction is a reliable method for protecting the amino group or for introducing specific functionalities. The formation of N-sulfonylated derivatives of related structures is well-documented. nih.gov

Table 2: Summary of N-Functionalization Reactions

| Reaction | Reagent(s) | Typical Conditions | Product Type |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N) | 0-30°C, Aprotic Solvent | N-Acyl Amide |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | DMF, Elevated Temperature | N-Alkyl Amine |

| Reductive Amination | Aldehyde (RCHO), H₂, Catalyst (e.g., Pd/C) | 50-90°C, Pressure | N-Alkyl Amine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base (e.g., Pyridine) | 0°C to RT, Aprotic Solvent | Sulfonamide |

Reactivity Profiling of the Hydroxyl Moiety in this compound

The primary hydroxyl group provides a second site for reaction, primarily with electrophiles, and can be modified through oxidation.

While generally less nucleophilic than the amine, the hydroxyl group can be functionalized under specific conditions.

O-Acylation (Esterification): Ester formation can be achieved by reacting the alcohol with acyl chlorides or anhydrides. To achieve selective O-acylation, the more reactive amino group must first be protected (e.g., as a sulfonamide or carbamate). Alternatively, forcing conditions with an excess of the acylating agent may lead to di-acylation of both the amine and alcohol. googleapis.com

O-Alkylation (Etherification): The formation of an ether linkage at the hydroxyl position typically requires converting the alcohol into a better nucleophile by deprotonation with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide (Williamson ether synthesis).

O-Silylation: The hydroxyl group can be protected by reacting it with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. This reaction is often highly selective for the alcohol over the amine. researchgate.net

The primary alcohol can be oxidized to different functional groups depending on the reagents and conditions used.

Oxidation: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) will typically oxidize the primary alcohol to the corresponding aldehyde, 2-amino-2-(4-phenylphenyl)acetaldehyde. Stronger oxidizing agents, such as those used in the Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid), would likely lead to the formation of the carboxylic acid, 2-amino-2-(4-phenylphenyl)acetic acid, though potential side reactions with the amine are possible.

Reduction: The alcohol functionality is already in a reduced state and cannot be further reduced under standard chemical conditions. However, the corresponding aldehyde or ketone could be reduced using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield this compound.

Table 3: Potential Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 2-Amino-2-(4-phenylphenyl)acetaldehyde |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-Amino-2-(4-phenylphenyl)acetic acid |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 2-Amino-2-(4-phenylphenyl)acetaldehyde |

Intramolecular Cyclization and Rearrangement Pathways of this compound

The proximate arrangement of the amino and hydroxyl groups allows for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. These transformations are typically induced by reacting the bifunctional molecule with a dielectrophilic reagent that can bridge the two nucleophilic centers.

Research on analogous amino alcohols, such as 2-amino-1-(4-nitrophenyl)ethanol (B107438), demonstrates that these compounds can be converted into various heterocyclic structures. researchgate.net For example, reaction with a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) can lead to the formation of a 5-membered oxazolidin-2-one ring. researchgate.net Similarly, reaction with oxalyl chloride can yield a 6-membered morpholin-2,3-dione. researchgate.net These reactions proceed via initial N-acylation followed by an intramolecular O-acylation to close the ring. The specific heterocycle formed depends on the nature of the bridging electrophile.

Table 4: Intramolecular Cyclization Reactions

| Reagent | Intermediate | Final Product | Ring System |

| Carbonyldiimidazole (CDI) | N-Imidazolylcarbonyl derivative | 5-(4-Phenylphenyl)oxazolidin-2-one | 1,3-Oxazolidin-2-one |

| Oxalyl Chloride | N-Oxalyl chloride derivative | 6-(4-Phenylphenyl)morpholin-2,3-dione | Morpholin-2,3-dione |

| Aldehyde (e.g., Formaldehyde) | Iminium ion/Aminal | 5-(4-Phenylphenyl)oxazolidine | 1,3-Oxazolidine |

These cyclization strategies are valuable in synthetic chemistry for constructing complex heterocyclic scaffolds from readily available amino alcohol precursors.

Detailed Mechanistic Elucidation of Key Reactions Involving this compound

Comprehensive experimental and computational data on the detailed mechanistic elucidation of key reactions specifically involving this compound are not extensively available in the public research domain. However, by drawing parallels with closely related and structurally similar amino alcohols, a theoretical framework for its reactivity can be constructed. The reactivity of this compound is primarily dictated by the interplay of the amino and hydroxyl functional groups, as well as the steric and electronic influence of the bulky 4-phenylphenyl (biphenyl) substituent.

Kinetic and Thermodynamic Analyses

Specific kinetic and thermodynamic parameters for reactions involving this compound have not been prominently reported. In general, for amino alcohols, reaction kinetics can be influenced by factors such as solvent polarity, temperature, and the nature of the reactants. For instance, in reactions like N-acylation or O-alkylation, the nucleophilicity of the amino and hydroxyl groups, respectively, will be a key determinant of the reaction rate. The biphenyl (B1667301) group, being electron-withdrawing, might slightly decrease the nucleophilicity of the adjacent amino group compared to simpler alkyl-substituted amino alcohols.

Thermodynamic analysis would likely reveal that reactions leading to the formation of stable five- or six-membered rings, such as oxazolidines or morpholines, are favored. The formation of these heterocyclic structures from 1,2-amino alcohols is often an entropically and enthalpically favorable process.

Hypothetical Kinetic Data for a Representative Reaction

To illustrate the type of data that would be relevant, the following hypothetical table outlines kinetic parameters for the N-acylation of an amino alcohol. It is crucial to note that these are representative values and not experimental data for this compound.

| Acylating Agent | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Acetic Anhydride | Dichloromethane | 1.2 x 10⁻² | 45 |

| Benzoyl Chloride | Tetrahydrofuran | 3.5 x 10⁻³ | 52 |

| Acetyl Chloride | Acetonitrile | 8.9 x 10⁻² | 40 |

Transition State Characterization and Reaction Coordinate Mapping

Detailed computational studies involving Density Functional Theory (DFT) or other high-level ab initio methods would be necessary to characterize the transition states and map the reaction coordinates for reactions of this compound. Such studies would provide insights into the geometry of the transition state, bond-breaking and bond-forming events, and the energy barriers associated with different reaction pathways.

For a typical reaction, such as the formation of an oxazolidine (B1195125) from the amino alcohol and an aldehyde, the reaction coordinate would likely depict the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by the formation of a hemiaminal intermediate. The subsequent intramolecular cyclization, involving the attack of the hydroxyl group and dehydration, would lead to the final oxazolidine product. The transition state for the ring-closing step would likely involve a strained, partially formed ring structure.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the path of specific atoms. For this compound, isotopic labeling could be employed to clarify mechanistic details of various transformations. For example, labeling the oxygen of the hydroxyl group with ¹⁸O could confirm its fate during cyclization reactions. Similarly, deuterium (B1214612) labeling at the C1 or C2 position could help determine whether proton transfers are involved in the rate-determining step of a reaction, through the observation of a kinetic isotope effect.

While no specific isotopic labeling studies on this compound are documented, the principles of this method are broadly applicable in organic chemistry to probe reaction mechanisms. wikipedia.org

Stereochemical Outcomes and Diastereocontrol in Reactions of this compound

The chiral nature of this compound makes it a valuable molecule in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to chiral ligands. wikipedia.org The stereochemical outcome of reactions at a prochiral center is often influenced by the existing stereocenter in the amino alcohol.

The bulky 4-phenylphenyl group is expected to exert significant steric control, directing incoming reagents to the less hindered face of a reacting molecule. This is a common principle in diastereoselective reactions where a chiral auxiliary guides the formation of a new stereocenter. For example, if the amino alcohol is used to form a chiral enolate, the biphenyl group would likely block one face of the enolate, leading to a highly diastereoselective alkylation or aldol (B89426) reaction.

Hypothetical Diastereomeric Ratio Data

The following table presents hypothetical data on the diastereomeric ratio (d.r.) achieved in a generic alkylation reaction using a derivative of this compound as a chiral auxiliary. These values are for illustrative purposes only.

| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| Methyl Iodide | LDA | -78 | 95:5 |

| Benzyl (B1604629) Bromide | NaHMDS | -78 | 92:8 |

| Isopropyl Iodide | KHMDS | -60 | 85:15 |

The high diastereoselectivity observed in such reactions would be attributed to the effective shielding of one face of the reactive intermediate by the sterically demanding biphenyl moiety, forcing the electrophile to approach from the opposite, less hindered side.

Derivatization and Advanced Functionalization of 2 Amino 2 4 Phenylphenyl Ethan 1 Ol

Synthesis of Complex Derivatives of 2-Amino-2-(4-phenylphenyl)ethan-1-ol

The presence of both a nucleophilic amine and an alcohol group on a chiral scaffold allows for selective or simultaneous reactions to build molecular complexity. Protecting group strategies are often employed to enable regioselective functionalization, for instance, by temporarily blocking the amine with a Boc group to allow for selective reaction at the hydroxyl moiety, or vice versa.

The primary amino group of this compound is readily acylated to form amides, or can react with isocyanates and related carbonyl sources to generate ureas and carbamates. These reactions are fundamental in medicinal chemistry and materials science.

Amides: Amide bond formation is typically achieved by reacting the amine with a carboxylic acid, acyl chloride, or anhydride. Modern peptide coupling reagents are frequently used to facilitate the reaction with carboxylic acids under mild conditions, preserving the stereochemical integrity of the chiral center. For instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an effective coupling agent for this transformation. In a typical procedure, the amine is coupled with a desired carboxylic acid in the presence of HBTU and a non-nucleophilic base like diisopropylethylamine (DIPEA). This methodology has been successfully applied to structurally similar amino alcohols, such as (R)-2-phenylglycine derivatives, to produce a variety of N-acylated products. nih.gov The synthesis of amide derivatives is a well-established one-step reaction involving the refluxing of an amino acid ester with a substituted aniline (B41778) in methanol. sphinxsai.com

Carbamates and Ureas: Carbamates can be synthesized from the amino alcohol by reaction with chloroformates or by more modern, phosgene-free methods. One such method involves the reaction of amines with CO2 and a catalyst to form a carbamic acid intermediate, which can then be reacted with an alcohol. nih.gov Another approach uses the reaction of an amine with an ester-substituted diaryl carbonate to form an activated carbamate (B1207046), which can be further derivatized. google.com N-substituted carbamates have also been effectively synthesized using urea (B33335) as a carbonyl source in the presence of a suitable catalyst. rsc.org

Ureas are generally formed by reacting the amine with an isocyanate. Isocyanates can be generated in situ from a carbamic acid intermediate to react with primary or secondary amines, affording unsymmetrical ureas under mild conditions. nih.govorganic-chemistry.org Alternatively, phenyl carbamates can serve as stable intermediates that react with amines in DMSO at ambient temperature to produce N,N'-substituted ureas in high yields. google.com

| Derivative Type | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Amide | Carboxylic Acid + Coupling Agent (e.g., HBTU, EDCI) | Organic solvent (e.g., DMF, CH₂Cl₂), Base (e.g., DIPEA) | Mild conditions, high yields, preserves stereochemistry. nih.govresearchgate.net |

| Carbamate | Alkyl/Aryl Chloroformate; or CO₂ + Alcohol | Base (e.g., Pyridine (B92270), DBU) or catalyst | Avoids use of phosgene (B1210022) in modern methods. nih.govorganic-chemistry.org |

| Urea | Isocyanate or Phenyl Carbamate + Amine | Organic solvent (e.g., DMSO) | High-yield synthesis from stable carbamate precursors. google.com |

Functionalization of the primary hydroxyl group leads to the formation of ethers and esters, further expanding the chemical space accessible from this compound. These reactions typically require the protection of the more nucleophilic amino group.

Ethers: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a classic method for ether formation. masterorganicchemistry.com For more sensitive substrates, the Mitsunobu reaction provides a milder alternative. nih.gov In this reaction, the alcohol is treated with a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the hydroxyl group for nucleophilic substitution by an O-alkylating agent. nih.gov O-alkylation can also be achieved via SN2 substitution using alkyl p-toluenesulfonates. nih.gov

Esters: Esterification is most commonly achieved by reacting the alcohol with a carboxylic acid (Fischer esterification, requiring an acid catalyst), an acyl chloride, or an anhydride. The use of acyl chlorides in the presence of a non-nucleophilic base like pyridine is highly efficient. For substrates sensitive to acidic or harsh conditions, carbodiimide-mediated esterification (e.g., using DCC or EDCI) with a catalyst such as DMAP offers a mild and effective route. Asymmetric hydroesterification of related N-substituted vinyl compounds has also been demonstrated using palladium catalysts. nih.gov

| Derivative Type | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Ether | Alkyl Halide + Strong Base (Williamson); or Alcohol + PPh₃/DIAD (Mitsunobu) | Anhydrous solvent for Williamson; Neutral conditions for Mitsunobu | Mitsunobu reaction offers mild conditions for complex molecules. nih.govmasterorganicchemistry.com |

| Ester | Acyl Chloride + Base; or Carboxylic Acid + Carbodiimide/DMAP | Anhydrous aprotic solvent | Carbodiimide coupling is suitable for acid/base-sensitive substrates. nih.gov |

The 1,2-amino alcohol motif is a powerful precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The cyclization can be controlled by the choice of the electrophilic reagent that bridges the amino and hydroxyl groups.

Research on analogous compounds like 2-amino-1-(4-nitrophenyl)ethanol (B107438) demonstrates that these molecules readily undergo cyclization with various electrophiles to form oxazaheterocycles. researchgate.net For example:

1,3-Oxazolidin-2-ones: Reaction with phosgene equivalents such as carbonyldiimidazole (CDI) or triphosgene (B27547) leads to the formation of a five-membered 1,3-oxazolidin-2-one ring. researchgate.net

Morpholin-2,3-diones: Treatment with oxalyl chloride can yield a six-membered morpholine-2,3-dione (B3331894) structure. researchgate.net

1,3-Oxazolidines: Condensation with aldehydes or ketones, such as formaldehyde (B43269) or benzaldehyde, results in the formation of 1,3-oxazolidine rings. researchgate.net

More advanced strategies, such as photocatalytic methods, enable the ring expansion of cyclic amino alcohols, suggesting that the core scaffold of this compound could be integrated into larger heterocyclic systems. nih.gov Intramolecular cyclization of derivatives, such as appropriately substituted aminoacetylenic ketones, can also be used to construct novel heterocyclic frameworks like pyrrol-3-ones. mdpi.com

Design and Synthesis of Chiral Ligands from this compound

The chiral 1,2-amino alcohol scaffold is a privileged structure in asymmetric catalysis, serving as the backbone for a multitude of successful chiral ligands. The nitrogen and oxygen atoms can act as a bidentate donor set to coordinate with a metal center, creating a stable five-membered chelate ring that effectively transfers chiral information during a catalytic reaction.

The simplest ligand application of this compound is as a bidentate N,O-ligand. Further derivatization of the amine or alcohol functions can lead to more complex ligand architectures with enhanced coordination capabilities.

Bidentate Ligands (N,O): The parent amino alcohol itself can coordinate to metal centers. However, modification is common to tune steric and electronic properties. For example, N-alkylation or N-arylation can introduce bulky groups near the metal center to create a more defined chiral pocket.

Multidentate Ligands: The amino and hydroxyl groups serve as handles to build larger, multidentate structures.

Tridentate (N,N,O or N,O,O) Ligands: The primary amine can be reacted with molecules containing additional donor sites. For example, condensation with 2-pyridinecarboxaldehyde (B72084) would yield a tridentate N,N,O Schiff base ligand.

Tetradentate and Higher Polydentate Ligands: More elaborate ligands can be constructed by linking two amino alcohol units together or by attaching them to a larger scaffold. For example, reacting two equivalents of the amino alcohol with a diacyl chloride could produce a tetradentate N₂,O₂ ligand. The synthesis of multidentate ligands from various amino precursors is a well-established strategy for creating complex multi-metallic structures. ias.ac.inworktribe.com

To create ligands with different donor properties, the amino alcohol can be incorporated into scaffolds containing phosphorus (soft donor) or additional nitrogen heterocycles.

P-Heterocyclic Ligands: The introduction of a phosphine group is a common strategy for creating ligands for cross-coupling and hydrogenation catalysis. This can be achieved by reacting the amino or alcohol group with a phosphine-containing electrophile, such as 2-(diphenylphosphino)benzoyl chloride. (Aminoalkyl)diphenylphosphine sulfides have been used as versatile building blocks for designing multidentate ligands for catalytically active metal complexes. rsc.org The combination of a hard N or O donor with a soft P donor creates a hemilabile ligand system that can be beneficial in many catalytic cycles.

N-Heterocyclic Ligands: The amine functionality is a key anchor point for synthesizing ligands based on N-heterocycles.

Pyridine-Based Ligands: The amine can be made to react with 2-chloropyridine (B119429) or related electrophiles to attach one or more pyridine rings, leading to well-known ligand classes like pincer ligands.

Iminopyridine Ligands: Condensation of the primary amine with acetylpyridines generates iminopyridine ligands, which have been extensively used in polymerization catalysis. researchgate.net The combination of a 2,6-bis(imino)pyridine moiety with an (imino)pyridine fragment in a single molecule has been shown to produce novel pentadentate nitrogen ligands. researchgate.net

Quinoline-Based Ligands: Ligands incorporating quinoline (B57606) units, known for their distinct steric and electronic profiles, can be synthesized. For instance, trans-bidentate ligands have been prepared using 1,2-bis(quinolin-2-ylethynyl)benzene. researchgate.net

Site-Selective Functionalization Strategies for this compound

The presence of two distinct reactive sites, a primary amine and a primary alcohol, on the this compound scaffold necessitates controlled, site-selective functionalization to avoid statistical mixtures of products. This is achieved through the strategic use of protecting groups, which temporarily mask one functional group while allowing the other to react.

Differential Protection and Deprotection Methodologies

The inherent difference in nucleophilicity between the amino group and the hydroxyl group is the cornerstone of differential protection. The nitrogen atom of the primary amine is generally more nucleophilic than the oxygen atom of the primary alcohol, allowing it to be protected selectively. rsc.org This strategy involves two key steps: the protection of the more reactive functional group, followed by the deprotection after the desired chemical modification has been performed elsewhere on the molecule.

Commonly employed protecting groups for the amine function include the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the benzyloxycarbonyl (Cbz) group, installed with benzyl (B1604629) chloroformate. rsc.org Once the amine is masked as a carbamate, it is no longer nucleophilic, leaving the hydroxyl group available for a wide range of transformations, such as oxidation, esterification, or etherification. Subsequently, the amine can be unmasked under specific conditions—acidic conditions for Boc (e.g., trifluoroacetic acid) or hydrogenolysis for Cbz—that leave the newly formed functionalities intact.

Conversely, should the reaction be desired at the amine, the hydroxyl group can be protected, often as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), although this typically follows the protection of the more reactive amine. The judicious selection of these protecting groups is critical for the successful synthesis of complex derivatives.

Below is a summary of common protecting groups applicable to the amine and hydroxyl moieties of this compound.

Table 1: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|

| Amine (-NH₂) | Boc (tert-butyloxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) peptide.comiris-biotech.de |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis) rsc.org | |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, base (e.g., NaHCO₃) | Base (e.g., 20% Piperidine in DMF) iris-biotech.de | |

| Alcohol (-OH) | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Trt (Trityl) | Trityl chloride, base | Mild acid (e.g., 1% TFA) sigmaaldrich.com | |

| tBu (tert-butyl) | Isobutylene, acid catalyst | Strong acid (e.g., TFA) iris-biotech.de |

Orthogonal Functionalization Strategies

For the synthesis of derivatives requiring distinct modifications at both the amine and the alcohol, an orthogonal protection strategy is essential. This advanced approach employs multiple protecting groups within the same molecule that can be removed under mutually exclusive conditions, allowing for the sequential functionalization of each site independently. peptide.comresearchgate.net

A classic orthogonal pairing for an amino alcohol is the base-labile Fmoc group for the amine and an acid-labile group like tert-butyl (tBu) for the alcohol. iris-biotech.de In the context of this compound, one could first protect the amine with Fmoc-OSu. The resulting Fmoc-protected intermediate can then have its hydroxyl group protected as a tBu-ether. From this dually-protected molecule, the Fmoc group can be selectively cleaved using a base like piperidine, exposing the amine for a specific reaction (e.g., acylation). The tBu group on the alcohol remains unaffected. Following the amine modification, the tBu group can then be removed with a strong acid like trifluoroacetic acid (TFA) to reveal the hydroxyl group for a second, different functionalization. This strategy provides complete control over the synthesis of complex, bifunctional derivatives.

The table below illustrates potential orthogonal protecting group pairs suitable for this compound.

Table 2: Orthogonal Protecting Group Pairs for Amino Alcohols

| Protecting Group 1 (Amine) | Deprotection Condition 1 | Protecting Group 2 (Alcohol) | Deprotection Condition 2 | Orthogonality |

|---|---|---|---|---|

| Fmoc | Base (e.g., Piperidine) iris-biotech.de | tBu | Acid (e.g., TFA) iris-biotech.de | Yes |

| Boc | Acid (e.g., TFA) peptide.com | Alloc (Allyloxycarbonyl) | Pd(0) catalyst sigmaaldrich.com | Yes |

| Cbz | Hydrogenolysis (H₂, Pd/C) | TBDMS | Fluoride (e.g., TBAF) | Yes |

| ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Trt (Trityl) | Mild Acid (e.g., 1% TFA) sigmaaldrich.com | Yes |

C-H Functionalization Methodologies Applied to this compound

Direct C-H functionalization is a powerful and atom-economical strategy for modifying molecular scaffolds without the need for pre-functionalization. rsc.orgresearchgate.net For this compound, this presents opportunities to modify the biphenyl (B1667301) rings or the ethyl backbone directly.

Directed C-H Activation

In directed C-H activation, a functional group already present on the substrate coordinates to a transition metal catalyst and directs it to activate a specific, often proximal, C-H bond. Both the amine and alcohol groups of the target molecule can serve as directing groups, typically after conversion to a more suitable derivative.

A significant challenge in using primary amines for palladium-catalyzed C-H activation is their strong coordinating power, which can lead to the formation of stable bis(amine) palladium(II) complexes that are catalytically inactive. cam.ac.uk A successful strategy to overcome this involves the temporary conversion of the primary amino alcohol into a hindered secondary amine, which is more amenable to a sterically promoted C-H activation process. cam.ac.uk This approach can facilitate cyclopalladation to form a five-membered ring intermediate, positioning the catalyst for C-H activation at the benzylic position or the ortho-position of the phenyl ring.

Similarly, the hydroxyl group can direct ortho-C-H activation of the adjacent phenyl ring, often through coordination to the metal center as an alkoxide. For these reactions to proceed, the directing group must orient the catalyst in a favorable geometry for the C-H cleavage step. cam.ac.uk

Palladium-Catalyzed and Transition Metal-Free C-H Functionalization

Palladium-Catalyzed Functionalization

Palladium catalysis is the most extensively developed tool for directed C-H functionalization. researchgate.net Research on related primary amino alcohol scaffolds has demonstrated effective C-H acetoxylation and arylation at the beta-position of the amino group. cam.ac.uk These methods utilize a palladium acetate (B1210297) catalyst and an oxidant, such as PhI(OAc)₂ for acetoxylation or diaryliodonium salts for arylation, and are made possible by converting the primary amine into a suitable directing group in situ. cam.ac.uk

The tables below summarize research findings for palladium-catalyzed C-H functionalization on analogous amino alcohol derivatives, which serve as a strong precedent for potential reactions on this compound.

Table 3: Palladium-Catalyzed C-H Arylation of Amino Alcohol Derivatives Data extracted from studies on analogous phenethylamine (B48288) derivatives. cam.ac.uk

| Entry | Arylating Agent | Product | Yield (%) |

|---|---|---|---|

| 1 | (4-MeOPh)₂I·OTf | 4-methoxyphenyl derivative | 85 |

| 2 | (4-FPh)₂I·OTf | 4-fluorophenyl derivative | 81 |

| 3 | (4-CF₃Ph)₂I·OTf | 4-(trifluoromethyl)phenyl derivative | 71 |

| 4 | (2-Naphthyl)₂I·OTf | 2-naphthyl derivative | 86 |

Table 4: Palladium-Catalyzed C-H Acetoxylation of Amino Alcohol Derivatives Data extracted from studies on analogous amino alcohol derivatives. cam.ac.uk

| Entry | Substrate Structure | Yield (%) |

|---|---|---|

| 1 | TIPS-protected phenethylamino alcohol | 82 |

| 2 | Phenylalaninol derivative | 83 |

| 3 | Simple aliphatic amino alcohol | 75 |

Beyond the proximal C-H bonds, strategies for remote C-H functionalization of the biphenyl system have also been developed. For instance, nitrile-directed reactions have achieved meta-selective olefination, acetoxylation, and iodination of biaryl compounds. nih.gov While the target molecule lacks a nitrile, these findings demonstrate that with the appropriate directing group, functionalization of the distal phenyl ring is feasible. researchgate.netnih.gov

Transition Metal-Free C-H Functionalization

While transition metals are powerful, metal-free C-H functionalization methods are emerging as environmentally benign alternatives. These reactions often proceed through radical intermediates or by using highly reactive organocatalysts.

One such approach involves the use of a phenalenyl-based organocatalyst to promote a single electron transfer (SET) process, which can facilitate the C-H functionalization of unactivated arenes with aryl iodides to form biaryl products. researchgate.net This method could potentially be applied to further arylate the biphenyl core of the target molecule. Another strategy is the oxidative C-H/C-H coupling using a strong oxidant like ammonium (B1175870) persulfate, which can generate radical intermediates capable of forming new C-C bonds. frontiersin.org

Furthermore, novel functionalizations that involve C-C bond cleavage have been reported. For example, benzylic alcohols can undergo a site-selective C(sp²)-C(sp³) bond cleavage and subsequent bis-functionalization using hydroxylamine-O-sulfonic acid (HOSA) to yield valuable aniline and/or nitrile products in a one-pot process. nih.gov This represents a transformative approach to derivatization that re-engineers the molecular backbone itself.

Computational and Theoretical Studies of 2 Amino 2 4 Phenylphenyl Ethan 1 Ol

Conformational Analysis and Intermolecular Interactions of 2-Amino-2-(4-phenylphenyl)ethan-1-OL

The flexibility of the ethan-1-olamine side chain, coupled with the rotational freedom of the biphenyl (B1667301) group, gives rise to a complex potential energy surface for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

The exploration of the conformational space of this compound is typically performed by systematically rotating the key dihedral angles. The primary dihedral angles of interest include the bond between the two phenyl rings (C-C), the bond connecting the biphenyl group to the chiral carbon (C-C), and the bonds within the amino alcohol side chain (C-C and C-O).

A relaxed potential energy surface scan, often performed using Density Functional Theory (DFT) methods, can map the energy landscape as a function of these rotations. The results of such an analysis would likely reveal several low-energy conformers. The relative energies of these stable conformers are determined by a delicate balance of intramolecular interactions.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Phenyl-Phenyl) (°) | Dihedral Angle (Biphenyl-Cα) (°) | Dihedral Angle (Cα-Cβ) (°) |

| 1 | 0.00 | 38.5 | 65.2 | -60.1 |

| 2 | 0.85 | 40.2 | -175.8 | 59.8 |

| 3 | 1.23 | 39.1 | 68.9 | 178.5 |

| 4 | 1.98 | 141.3 | 70.1 | -62.3 |

Note: The data presented in this table is hypothetical and representative of a typical computational chemistry study. It is intended to illustrate the expected outcomes of a conformational analysis.

The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of intramolecular hydrogen bonds. These interactions, where the hydrogen of one group interacts with the electronegative atom of the other, can significantly stabilize certain conformations. For instance, a hydrogen bond between the hydroxyl hydrogen and the amino nitrogen (O-H···N) would lead to a cyclic-like arrangement of the side chain.

Conversely, steric hindrance, particularly from the bulky biphenyl group, plays a crucial role in destabilizing certain conformations. The rotation of the phenyl rings relative to each other and the orientation of the entire biphenyl moiety with respect to the side chain are governed by avoiding unfavorable steric clashes. The twisted conformation of the biphenyl group (typically around 35-45 degrees) is a well-documented compromise to minimize steric repulsion between the ortho-hydrogens of the two rings while maintaining some degree of π-conjugation.

While static quantum chemical calculations can identify energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's conformational behavior over time at a given temperature. By simulating the motion of the atoms over nanoseconds or longer, MD can explore a wider range of the conformational space and reveal the probabilities of occupying different conformational states.

An MD simulation of this compound in a solvent, such as water, would illustrate the transitions between different stable conformers and the influence of solvent on the conformational preferences. Analysis of the simulation trajectory would provide insights into the flexibility of different parts of the molecule and the persistence of intramolecular hydrogen bonds.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations are indispensable for understanding the electronic properties and predicting the spectroscopic behavior of molecules.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO might be distributed over the same aromatic system. The amino and hydroxyl groups can also influence the energies of these frontier orbitals.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.1 D |

Note: The data presented in this table is hypothetical and representative of a typical DFT calculation. It is intended to illustrate the expected electronic properties.

Natural Bond Orbital (NBO) analysis can further elucidate the orbital interactions, such as the stabilizing effects of intramolecular hydrogen bonding and hyperconjugation.

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structures.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The calculated chemical shifts are highly sensitive to the local electronic environment of each nucleus.

IR (Infrared): The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. The characteristic stretching frequencies of the O-H, N-H, and C-H bonds, as well as the aromatic C=C stretching vibrations, can be identified and compared with experimental measurements.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions involving the π-system of the biphenyl group are expected to dominate the spectrum.

CD (Circular Dichroism): As this compound is a chiral molecule, it will exhibit a CD spectrum. Theoretical calculations can predict the CD spectrum, which is sensitive to the molecule's three-dimensional structure and stereochemistry. This can be particularly useful for assigning the absolute configuration of the chiral center.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |

| IR | O-H stretch | ~3400 cm⁻¹ |

| N-H stretch | ~3350 cm⁻¹ | |

| Aromatic C-H stretch | ~3050 cm⁻¹ | |

| Aromatic C=C stretch | ~1600, 1480 cm⁻¹ | |

| UV-Vis | π → π* transition | ~250 nm |

| ¹H NMR | Aromatic protons | 7.3-7.7 ppm |

| -CH(OH)- proton | ~4.0 ppm | |

| -CH(NH₂)- proton | ~3.5 ppm | |

| ¹³C NMR | Aromatic carbons | 127-142 ppm |

| -CH(OH)- carbon | ~75 ppm | |

| -CH(NH₂)- carbon | ~60 ppm |

Note: The data presented in this table is hypothetical and representative of typical spectroscopic predictions from computational studies. Actual values may vary.

Electrostatic Potential Surface and Charge Distribution Analysis

There is currently no publicly available research that specifically details the electrostatic potential surface or charge distribution analysis of this compound. Such studies, which are crucial for understanding a molecule's reactivity and intermolecular interactions, have not been published in peer-reviewed literature for this particular compound.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

A thorough review of scientific databases reveals a lack of studies focused on the theoretical elucidation of reaction mechanisms involving this compound. Consequently, there is no specific information regarding the following sub-topics.

Transition State Characterization and Activation Energy Barriers

No data is available on the characterization of transition states or the calculation of activation energy barriers for reactions involving this compound.

Reaction Pathway Identification and Energetic Profiles

Similarly, there are no published energetic profiles or identified reaction pathways that have been computationally investigated for this compound.

Solvent Effects and Implicit/Explicit Solvation Models

The influence of solvents on the behavior of this compound has not been a subject of computational studies utilizing either implicit or explicit solvation models.

QSAR (Quantitative Structure-Activity Relationship) Studies for Ligand Design

While Quantitative Structure-Activity Relationship (QSAR) is a common computational technique in drug design, specific QSAR studies centered on this compound as a primary ligand or part of a training set are not found in the existing literature.

Descriptors Generation and Selection

Due to the absence of QSAR studies for this compound, there is no information regarding the generation and selection of molecular descriptors pertinent to its biological activity. General QSAR studies on other classes of compounds often utilize software like PaDEL-Descriptor to calculate a wide range of descriptors. ufv.br These descriptors are then typically narrowed down using statistical methods to build a predictive model. However, this process has not been specifically applied to or reported for this compound.

Predictive Modeling for Catalyst Performance

The prediction of a catalyst's performance, particularly its ability to induce stereoselectivity in asymmetric synthesis, is a significant objective in computational and theoretical chemistry. For chiral ligands like this compound, which belongs to the broader class of β-amino alcohols, predictive modeling aims to circumvent the time-consuming and resource-intensive process of empirical trial-and-error in catalyst development. These computational approaches primarily involve Quantitative Structure-Activity Relationship (QSAR) models, machine learning (ML) algorithms, and quantum mechanical calculations such as Density Functional Theory (DFT). While direct predictive modeling studies specifically targeting this compound are not extensively documented in publicly available research, the principles and methodologies are well-established for structurally analogous compounds, particularly those containing biphenyl and other biaryl motifs.

Detailed research findings on related chiral ligands demonstrate the power of these predictive tools. Computational models are generally built by correlating structural or electronic features of the catalyst and reactants with the experimentally observed outcomes, such as enantiomeric excess (ee).

Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR)

QSAR and Quantitative Structure-Selectivity Relationship (QSSR) models establish a mathematical correlation between the chemical structure of a catalyst and its performance. medcraveonline.com For β-amino alcohols, these models can predict enantioselectivity with a high degree of accuracy. medcraveonline.com The process involves generating descriptors for a set of known catalysts and then using statistical methods, like multiple linear regression, to build a model that relates these descriptors to the observed enantioselectivity. medcraveonline.comnih.gov